molecular formula C10H11F2N B13528341 Rel-((1S,3S)-2,2-difluoro-3-phenylcyclopropyl)methanamine

Rel-((1S,3S)-2,2-difluoro-3-phenylcyclopropyl)methanamine

Katalognummer: B13528341
Molekulargewicht: 183.20 g/mol
InChI-Schlüssel: YCXOVPSNSFZFHT-RKDXNWHRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rel-((1S,3S)-2,2-difluoro-3-phenylcyclopropyl)methanamine is a cyclopropylamine derivative characterized by the presence of two fluorine atoms and a phenyl group attached to a cyclopropane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Rel-((1S,3S)-2,2-difluoro-3-phenylcyclopropyl)methanamine typically involves the following steps:

  • Formation of the Cyclopropane Ring: : The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst. For instance, the reaction of styrene with a difluorocarbene precursor can yield the desired difluorocyclopropane intermediate.

  • Introduction of the Amino Group: : The amino group can be introduced via a nucleophilic substitution reaction. The difluorocyclopropane intermediate can be treated with an amine source, such as ammonia or a primary amine, under suitable conditions to form the methanamine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of green solvents are potential strategies to enhance the efficiency and sustainability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, where the amino group is converted to a nitro or nitrile group using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as halides, thiols, or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halides, thiols, amines, and other nucleophiles under appropriate conditions (e.g., basic or acidic environments).

Major Products

    Oxidation: Nitro or nitrile derivatives.

    Reduction: Amine or alcohol derivatives.

    Substitution: Various substituted cyclopropyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Rel-((1S,3S)-2,2-difluoro-3-phenylcyclopropyl)methanamine has several applications in scientific research:

  • Medicinal Chemistry: : The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

  • Materials Science: : Its unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.

  • Biological Studies: : The compound is used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Wirkmechanismus

The mechanism of action of Rel-((1S,3S)-2,2-difluoro-3-phenylcyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluorocyclopropyl group can enhance binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1S,3S)-2,2-difluoro-3-phenylcyclopropylamine: Lacks the methanamine group but shares the difluorocyclopropyl core.

    (1S,3S)-2,2-difluoro-3-(4-methylphenyl)cyclopropylamine: Similar structure with a methyl-substituted phenyl group.

    (1S,3S)-2,2-difluoro-3-(4-chlorophenyl)cyclopropylamine: Contains a chlorine-substituted phenyl group.

Uniqueness

Rel-((1S,3S)-2,2-difluoro-3-phenylcyclopropyl)methanamine is unique due to the presence of both the difluorocyclopropyl and methanamine groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold in drug design and materials science.

Eigenschaften

Molekularformel

C10H11F2N

Molekulargewicht

183.20 g/mol

IUPAC-Name

[(1S,3S)-2,2-difluoro-3-phenylcyclopropyl]methanamine

InChI

InChI=1S/C10H11F2N/c11-10(12)8(6-13)9(10)7-4-2-1-3-5-7/h1-5,8-9H,6,13H2/t8-,9-/m1/s1

InChI-Schlüssel

YCXOVPSNSFZFHT-RKDXNWHRSA-N

Isomerische SMILES

C1=CC=C(C=C1)[C@@H]2[C@H](C2(F)F)CN

Kanonische SMILES

C1=CC=C(C=C1)C2C(C2(F)F)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.